
Fosfructose-3-13C (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosfructose-3-13C (sodium) is a labeled form of fosfructose, a phosphorylated sugar derivative. This compound is used primarily in scientific research, particularly in metabolic studies, due to its stable isotope labeling which allows for precise tracking in biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fosfructose-3-13C (sodium) typically involves the incorporation of a 13C isotope into the fructose molecule. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of fructosyltransferase enzymes, which transfer fructose units to a suitable acceptor molecule . Chemical synthesis may involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of fosfructose-3-13C (sodium) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized enzymatic processes, ensuring high yield and purity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fosfructose-3-13C (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fosfructose-3-13C (sodium) can yield fructose-3-13C (sodium) with carbonyl groups, while reduction can revert it to its original form .
Wissenschaftliche Forschungsanwendungen
Fosfructose-3-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used in studying carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in understanding metabolic disorders and developing therapeutic strategies.
Industry: Utilized in the production of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of fosfructose-3-13C (sodium) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The 13C label allows researchers to track its movement and transformation within these pathways, providing insights into metabolic processes and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosfructose trisodium: Another labeled form of fosfructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and other metabolic pathways.
Uniqueness
Fosfructose-3-13C (sodium) is unique due to its specific labeling at the 3rd carbon position, which provides distinct advantages in tracing and studying specific metabolic reactions compared to other labeled compounds .
Eigenschaften
Molekularformel |
C6H10Na4O12P2 |
|---|---|
Molekulargewicht |
429.04 g/mol |
IUPAC-Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(413C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;; |
InChI-Schlüssel |
MVVGIYXOFMNDCF-WUMGRJJYSA-J |
Isomerische SMILES |
C([C@H]([C@H]([13C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
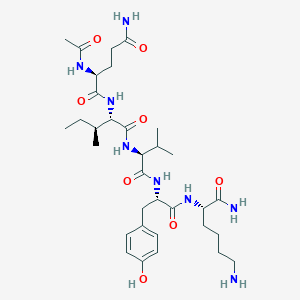
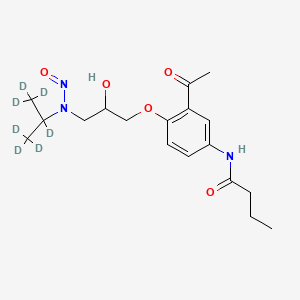
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
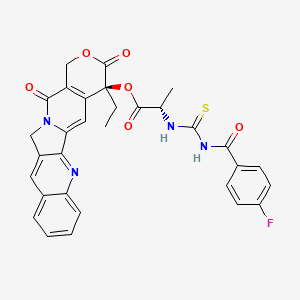
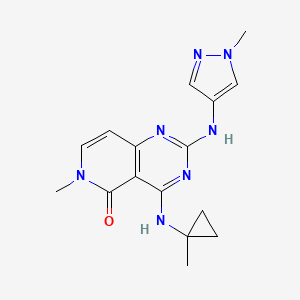


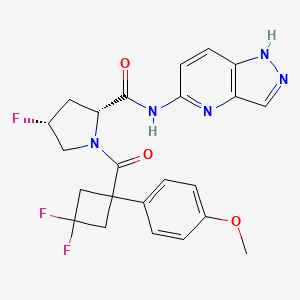


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)
